molecular formula C15H19N3O2 B7509072 3-(Benzimidazol-1-yl)-1-(2-methylmorpholin-4-yl)propan-1-one

3-(Benzimidazol-1-yl)-1-(2-methylmorpholin-4-yl)propan-1-one

Cat. No.: B7509072
M. Wt: 273.33 g/mol
InChI Key: VXXCWQLEXGEZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzimidazol-1-yl)-1-(2-methylmorpholin-4-yl)propan-1-one, also known as BMIPP, is a chemical compound that has been studied for its potential use in scientific research. BMIPP is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(Benzimidazol-1-yl)-1-(2-methylmorpholin-4-yl)propan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and neuroprotective effects. It has also been studied for its potential use in the treatment of cardiovascular disease and diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(Benzimidazol-1-yl)-1-(2-methylmorpholin-4-yl)propan-1-one in lab experiments is its specificity for cancer cells. This compound has been shown to selectively target cancer cells while leaving healthy cells unharmed. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are many potential future directions for research on 3-(Benzimidazol-1-yl)-1-(2-methylmorpholin-4-yl)propan-1-one. One area of research is in the development of more efficient synthesis methods for the compound. Another area of research is in the identification of new potential applications for this compound, such as in the treatment of neurological disorders or infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a benzimidazole derivative that has been studied for its potential use in scientific research. Its anti-cancer properties, anti-inflammatory and neuroprotective effects, and potential use in the treatment of cardiovascular disease and diabetes make it a promising compound for future research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications.

Synthesis Methods

The synthesis of 3-(Benzimidazol-1-yl)-1-(2-methylmorpholin-4-yl)propan-1-one involves the reaction of 2-methyl-4-morpholinecarboxaldehyde with 1-(2-bromoethyl)benzimidazole in the presence of a base. The resulting product is then purified through recrystallization. The synthesis of this compound has been described in detail in the literature and has been shown to be a reliable method for producing the compound.

Scientific Research Applications

3-(Benzimidazol-1-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast, lung, and colon cancer.

Properties

IUPAC Name

3-(benzimidazol-1-yl)-1-(2-methylmorpholin-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-12-10-17(8-9-20-12)15(19)6-7-18-11-16-13-4-2-3-5-14(13)18/h2-5,11-12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXCWQLEXGEZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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